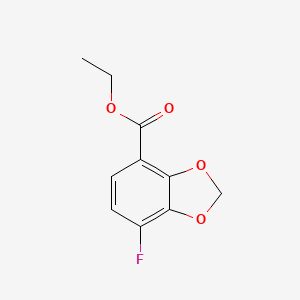
Ethyl 7-fluoro-1,3-benzodioxole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate is a fluorinated aromatic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. This compound features a fluorine atom at the 7-position of the benzo[d][1,3]dioxole ring system, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 7-fluorobenzo[d][1,3]dioxole-4-carboxylic acid as the starting material.
Esterification Reaction: The carboxylic acid group is converted to an ester by reacting with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the esterification reaction is performed in large reactors with continuous stirring and temperature control to maintain optimal reaction conditions.
Purification: The crude product is purified through distillation or recrystallization to obtain the pure ester.
Types of Reactions:
Oxidation: Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted benzo[d][1,3]dioxole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-Fluorobenzo[d][1,3]dioxole-7-carboxylate: Similar structure but with the fluorine atom at a different position.
Ethyl Benzo[d][1,3]dioxole-4-carboxylate: Lacks the fluorine atom.
Uniqueness: Ethyl 7-Fluorobenzo[d][1,3]dioxole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts.
Eigenschaften
Molekularformel |
C10H9FO4 |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
ethyl 7-fluoro-1,3-benzodioxole-4-carboxylate |
InChI |
InChI=1S/C10H9FO4/c1-2-13-10(12)6-3-4-7(11)9-8(6)14-5-15-9/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
FNCQHXJMONDFNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C(=C(C=C1)F)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















